Product packaging for Antazonite(Cat. No.:CAS No. 5028-87-5)

Antazonite

Cat. No.: B1665114
CAS No.: 5028-87-5
M. Wt: 268.4 g/mol
InChI Key: TWOQVRDPCSGVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antazonite is a potent and selective small-molecule antagonist of the Wnt/β-catenin signaling pathway, a crucial pathway regulating cell proliferation, differentiation, and stem cell renewal. Dysregulation of this pathway is implicated in various cancers, including colorectal cancer and hepatocellular carcinoma, making it a prime target for therapeutic research [PubMed]. This compound functions by disrupting the Wnt signal transduction cascade, preventing the stabilization and nuclear translocation of β-catenin. This action leads to the downregulation of key oncogenic target genes such as c-Myc and cyclin D1, thereby inducing cell cycle arrest and apoptosis in susceptible cancer cell lines [ResearchGate]. Its primary research value lies in its utility as a chemical probe to elucidate the complex roles of Wnt signaling in carcinogenesis, stem cell biology, and tissue regeneration. Researchers can use this compound in vitro and in vivo to investigate pathway dynamics, validate new drug targets, and develop novel combination therapies for treatment-resistant cancers. This product is supplied with comprehensive analytical data, including HPLC purity and mass spectrometry confirmation, to ensure batch-to-batch consistency and reliability for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2S2 B1665114 Antazonite CAS No. 5028-87-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5028-87-5

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

N-[3-(2-hydroxy-2-thiophen-2-ylethyl)-1,3-thiazol-2-ylidene]acetamide

InChI

InChI=1S/C11H12N2O2S2/c1-8(14)12-11-13(4-6-17-11)7-9(15)10-3-2-5-16-10/h2-6,9,15H,7H2,1H3

InChI Key

TWOQVRDPCSGVLB-UHFFFAOYSA-N

SMILES

CC(=O)N=C1N(C=CS1)CC(C2=CC=CS2)O

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(C2=CC=CS2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antazonite;  Antazonitum;  R 6438;  R-6438;  R6438;  Thiazothienol; 

Origin of Product

United States

Structural Elucidation and Advanced Analysis of Antazonite

De Novo Synthesis Strategies for Antazonite

The construction of this compound from simpler precursors would necessitate strategies for forming its core heterocyclic and aliphatic functionalities.

The thiazole (B1198619) ring, a fundamental component of this compound, is commonly synthesized through various established protocols, often employing multi-component reactions (MCRs) due to their efficiency and atom economy. nih.govbepls.com A prominent method for thiazole ring formation is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. mdpi.comanalis.com.my This approach facilitates the formation of the five-membered heterocyclic ring containing sulfur and nitrogen.

For N-substituted thiazol-2-ylidene acetamide (B32628) derivatives, which closely resemble the this compound core, synthetic routes often involve the reaction of cyanoacetamide derivatives with isothiocyanates (e.g., phenyl isothiocyanate) in the presence of a base (such as potassium hydroxide), followed by in situ cyclization with a haloacetyl compound (like bromoacetone (B165879) or chloroacetyl chloride). mdpi.comsapub.org This sequence allows for the direct incorporation of the acetamide functionality onto the newly formed thiazole ring.

An illustrative example of a multi-component reaction leading to a related thiazol-2(3H)-imine derivative with a hydroxyl group on a side chain involves the one-pot bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. ekb.eg This methodology highlights the feasibility of constructing the thiazole core and simultaneously introducing a hydroxyl-bearing side chain.

Table 1: General Reagents for Thiazole Ring Formation

Component Type Example Reagents Role in Thiazole Synthesis
α-Halocarbonyl Compound Bromoacetone, Chloroacetyl Chloride Electrophilic component, forms C-C and C-S bonds in ring
Thiourea/Thioamide Thiourea, Substituted Thioamides Nucleophilic component, provides S and N for ring
Isothiocyanate Phenyl Isothiocyanate Provides C=S and N for ring, often in multicomponent reactions
Base Potassium Hydroxide (KOH), Triethylamine Facilitates deprotonation, promotes cyclization

The thienyl group, specifically a 2-thienyl group, is a key aromatic moiety in this compound. Its incorporation, along with the ethyl bridge and hydroxyl functionality, often relies on the synthesis of a precursor like 2-(2-thienyl)ethanol. A common method for preparing 2-(2-thienyl)ethanol involves a Grignard reaction. This process typically starts with the metallation of thiophene (B33073), often through the formation of 2-bromothiophene, which then undergoes a Grignard reaction with magnesium. The resulting Grignard reagent is subsequently treated with ethylene (B1197577) oxide. google.compatsnap.comwipo.intprepchem.com Hydrolysis of the intermediate product then yields 2-(2-thienyl)ethanol. google.comwipo.int

Table 2: Synthesis of 2-(2-Thienyl)ethanol

Step Reactants/Conditions Intermediate/Product Citation
Bromination Thiophene + Brominating Agent (e.g., Br₂) 2-Bromothiophene google.com
Grignard Reaction 2-Bromothiophene + Magnesium Chips + Anhydrous Solvent 2-Thienylmagnesium Bromide (Grignard Reagent) google.com
Ethylene Oxide Addition Grignard Reagent + Ethylene Oxide (0-20 °C) Alkoxide Intermediate google.compatsnap.comwipo.int

The ethyl bridge and the hydroxyl functionality are integral to the side chain attached to the thiazole ring in this compound. As established in the previous section, the 2-(2-thienyl)ethanol intermediate already contains both the thienyl group and the hydroxyl group on an ethyl chain. The challenge then lies in coupling this pre-formed moiety to the thiazole core.

While specific details for this compound are not widely published, analogous syntheses of N-substituted thiazol-2-ylidene derivatives demonstrate how such a side chain, including the hydroxyl group, can be integrated. For instance, the formation of N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide involves a one-pot process where a hydroxyl group is formed on a side chain connected to the thiazolidin-2-ylidene ring via a reaction sequence involving α-active methylene ketones, potassium thiocyanate, and an amine. ekb.eg This suggests that the ethyl bridge and hydroxyl group are formed either as part of a larger precursor that is then attached to the thiazole, or are generated in situ during the final cyclization or coupling steps of the thiazole and its side chain.

Directed Synthesis of this compound Derivatives

Directed synthesis of derivatives involves modifying an existing scaffold or synthesizing analogues with specific structural alterations to explore or enhance their properties.

The existence of Antienite (R 8141), a known metabolite of this compound (R 6438), whose structure was elucidated and confirmed by synthesis, provides strong evidence for the feasibility of scaffold modification of this compound. ekb.egresearchgate.netresearchgate.net This indicates that the core this compound structure can undergo chemical transformations to yield related compounds. Research has shown that chemical modification of Antienite (R 8141) can lead to substances with enhanced activity, suggesting a pathway for designing and synthesizing novel this compound analogs. researchgate.net

General strategies for functionalizing thiazole derivatives often involve electrophilic aromatic substitution, nucleophilic displacement, or cross-coupling reactions at various positions of the thiazole ring or its attached substituents. Given the N-substituted nature of the thiazole in this compound, modifications on the acetamide nitrogen, the thienyl ring, or the ethyl bridge are plausible avenues for diversification.

The precise construction of this compound and its derivatives necessitates rigorous control over both regioselectivity and stereoselectivity during synthetic transformations.

Regioselective Synthesis Approaches: Regioselectivity refers to the preferential formation of one structural isomer over others when a reaction can yield multiple positional isomers. egrassbcollege.ac.in In the synthesis of this compound, ensuring the correct attachment of the ethyl-thienyl-hydroxyl side chain to the appropriate nitrogen atom of the thiazole ring, and the precise positioning of the acetamide group, are critical regioselective challenges. Synthetic strategies often employ protecting groups, specific catalysts, or carefully chosen reaction conditions to direct the reaction to the desired site. For instance, the synthesis of N-alkylated purine-triazole analogues demonstrates the importance of spectroscopic techniques (IR, ¹H NMR, ¹³C NMR) to confirm the regioselectivity of chlorine replacement in purine (B94841) scaffolds. niscpr.res.in Similarly, the formation of specific thiazole derivatives from multi-component reactions also relies on inherent regiochemical control. nih.gov

Stereoselective Synthesis Approaches: Stereoselectivity involves the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. egrassbcollege.ac.in this compound possesses a chiral center at the carbon atom bearing both the hydroxyl group and the thienyl moiety. Current time information in Bangalore, IN.mdpi.com The designation of "this compound, (R)-" in databases like Inxight Drugs mdpi.com indicates that a specific enantiomer is recognized, implying that stereoselective synthetic methods would be employed to obtain this particular isomer.

Methods for achieving stereoselectivity in organic synthesis include:

Chiral Auxiliaries: Attaching a chiral molecule to the reactant to influence the stereochemical outcome of a reaction, which is later removed.

Chiral Catalysts: Using enantiomerically pure catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) to direct the formation of a specific stereoisomer. mdpi.comrsc.orgresearchgate.net

Asymmetric Induction: Designing reactions where existing chirality in a molecule influences the formation of new chiral centers in a predictable manner. egrassbcollege.ac.in

While specific stereoselective routes for this compound itself are not detailed in the provided search results, the general principles of stereoselective synthesis are crucial for controlling the absolute configuration of the chiral center in this compound, especially if one enantiomer exhibits superior biological activity or reduced side effects.

Synthetic Methodologies for Antazonite and Its Analogs

Advanced Synthetic Techniques in Antazonite Chemistry

The synthesis of this compound and its related thiazole (B1198619) derivatives often employs advanced techniques to achieve efficiency, selectivity, and scalability. Given this compound's classification as a thiazole derivative, synthetic methodologies developed for the broader class of thiazolidinones, which are structurally related heterocyclic compounds, are highly relevant.

Solid-Phase Synthesis Applications for Thiazolidinones

Solid-phase synthesis (SPS) offers a powerful approach for the combinatorial generation of diverse chemical libraries, including those based on the thiazolidinone scaffold. This technique simplifies purification and can facilitate the rapid synthesis of numerous derivatives mdpi.comamazon.com.

A notable method for the solid-phase synthesis of 4-thiazolidinones was reported by C. P. Holmes amazon.com. This approach typically involves a three-component condensation reaction psu.edu. The key components in this method include an amino ester or a resin-bound amino acid, an aldehyde, and an α-mercapto carboxylic acid psu.edu. The amino acid's carboxylic acid function can serve as an anchor group for attachment to the solid support psu.edu.

Solid-phase methodologies have been successfully applied to create libraries of thiazolo-pyrimidinone derivatives, demonstrating high yields ranging from 65% to 97% per synthesis step mdpi.com. The development of such methods aims to overcome limitations of conventional solution-phase syntheses, providing a facile and effective procedure for generating diverse thiazolidinone structures amazon.commdpi.com. Challenges in solid-phase synthesis of 4-thiazolidinones include developing methodologies that allow for fast and easy generation of combinatorial libraries with high yield and appropriate diversity, particularly at the three major points of diversification within the 4-thiazolidinone (B1220212) scaffold amazon.com.

Catalytic Approaches in this compound Synthesis (e.g., Organocatalysis)

Catalysis plays a crucial role in the efficient synthesis of thiazolidinone derivatives, offering advantages such as reduced reaction times, milder conditions, and improved yields tandfonline.comtandfonline.com. Various catalytic methods have been explored, including the use of metal complexes, ionic liquids, organic acids, and enzymes researchgate.net.

Organocatalysis, in particular, has gained significant attention due to its eco-friendliness, cost-effectiveness, and ability to achieve high reactivity and selectivity nih.gov. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an example of an organocatalyst that has been effectively employed in various organic transformations, yielding products in excellent yields with high selectivity nih.govacs.org. For instance, DABCO has been used in the synthesis of thiazolidine-2-thiones under mild conditions, often without the need for a solvent and with low catalyst loading acs.org.

Other catalytic systems include:

Yttrium triflate (Y(OTf)₃): This catalyst has been used in one-pot three-component reactions for the synthesis of 4-thiazolidinone derivatives from amines, aldehydes, and thioglycolic acid tandfonline.com. It is effective with low catalyst loading and under mild reaction conditions, providing an efficient synthetic strategy for the thiazolidinone skeleton tandfonline.com.

Sodium tetrafluoroborate (B81430) (NaBF₄): This inexpensive, water-soluble, and recyclable catalyst has been developed for the synthesis of 4-thiazolidinone derivatives via a multicomponent reaction strategy, addressing limitations of previous methods such as hygroscopic catalysts and complicated purification researchgate.net.

Ni@zeolite-Y nanoporous catalyst: This highly efficient nanocatalyst has been developed for the synthesis of 3-benzimidazolyl-1,3-thiazolidin-4-one derivatives through the condensation of 2-aminobenzimidazole, aromatic aldehydes, and thioglycolic acid tandfonline.com. This method offers advantages such as the use of an inexpensive, stable, and recyclable catalyst, shorter reaction times, higher yields, and a non-toxic solvent tandfonline.com.

These catalytic approaches often facilitate one-pot multicomponent reactions, which are highly desirable for their atom economy and simplified procedures tandfonline.comtandfonline.comresearchgate.net.

Process Chemistry Aspects of this compound Synthesis

Traditional methods for synthesizing thiazolidinones often involve refluxing at high temperatures in toxic solvents, leading to multi-step reactions and complex work-ups tandfonline.com. Modern process chemistry endeavors to mitigate these drawbacks by developing cutting-edge approaches orientjchem.org. Key aspects of process chemistry in this field include:

Green Chemistry Principles: Emphasis is placed on using environmentally safe catalysts, non-toxic or greener solvents (e.g., aqueous media, ethanol), and milder reaction conditions (e.g., room temperature) tandfonline.comresearchgate.netnih.govorientjchem.org.

Catalyst Recyclability: Developing catalysts that can be easily separated and reused, such as heterogeneous catalysts (e.g., Ni@zeolite-Y) or organocatalysts like DABCO, is crucial for economic and environmental sustainability in industrial processes tandfonline.comresearchgate.netacs.orgresearchgate.net.

Improved Yields and Reduced Reaction Times: Research consistently aims to improve the efficiency of reactions to achieve higher product yields in shorter durations, which directly impacts manufacturing costs and throughput tandfonline.comtandfonline.comacs.orgorientjchem.org.

Avoidance of Hazardous Reagents: Replacing hazardous catalysts and reagents (e.g., dicyclohexylcarbodiimide) with safer alternatives is a continuous goal in process development researchgate.netorientjchem.org.

The application of these advanced synthetic and catalytic techniques, coupled with a focus on process chemistry principles, is essential for the potential large-scale and sustainable production of this compound and its therapeutically promising analogs.

Reaction Pathways and Mechanistic Studies of Antazonite Transformations

Elucidation of Antazonite Metabolic Pathways

The metabolic fate of chemical compounds is a critical area of study, revealing how a substance is processed within a biological system. For this compound, investigations have shed light on its biotransformation into various metabolites.

Identification and Structural Elucidation of Major this compound Metabolites (e.g., Antienite (R 8141))

A significant metabolic study involving oral administration of this compound (R 6438) to chickens revealed the presence of six basic products in fecal extracts, one of which was the parent compound researchgate.net. Among these, a particularly important metabolite, designated as Metabolite No. 3, was isolated and subsequently identified as Antienite (R 8141) researchgate.net. Structural elucidation of Antienite was achieved through physicochemical methods and further confirmed by synthesis and analysis researchgate.net. Antienite (R 8141) is chemically described as 5,6-dihydro-6-(2-thienyl)-imidazo[2,1-b]thiazole researchgate.net. Notably, Antienite (R 8141) has been reported to exhibit approximately four times the anthelmintic activity of the original this compound compound researchgate.netncats.ioncats.io. This suggests that the anthelmintic efficacy of this compound (R 6438) may, in part, be attributed to this active metabolite researchgate.net.

Investigation of Biotransformation Reactions

Biotransformation reactions are enzymatic modifications that alter the chemical structure of compounds within living organisms, primarily to facilitate their excretion nih.gov. For this compound, the metabolic study in chickens demonstrated that the compound undergoes transformations leading to multiple basic products researchgate.net. Generally, biotransformation processes are categorized into Phase I and Phase II reactions nih.gov. Phase I reactions typically involve reduction, oxidation, or hydrolysis, which introduce or expose polar functional groups (e.g., -NH2 or -OH), making the compound more polar nih.gov. Phase II reactions, on the other hand, involve conjugation, where hydrophilic groups are added to the parent compound or its Phase I metabolites, further increasing their polarity and water solubility for excretion nih.gov. While the specific enzymatic details for this compound's biotransformation are not fully detailed in the provided literature, the observation of multiple basic metabolites strongly indicates a series of such enzymatic modifications.

Chromatographic and Spectroscopic Methods for Metabolite Isolation and Identification

The isolation and identification of this compound metabolites relied on a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) was initially employed to separate and detect the six basic products present in the fecal extracts researchgate.net. For the isolation of the most significant metabolite, Antienite (R 8141), column chromatography was utilized researchgate.net. Following isolation, physicochemical methods were instrumental in elucidating the structure of Antienite, with its structural assignment subsequently confirmed through chemical synthesis and analytical comparison researchgate.net.

In modern metabolomics, a broader array of advanced analytical platforms is commonly used for metabolite identification and quantitation due to the complexity and dynamic nature of the metabolome nih.govfrontlinegenomics.com. These include:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a widely employed method that couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for both qualitative and quantitative analysis of metabolites nih.govfrontlinegenomics.comanimbiosci.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of metabolites by measuring the chemical shifts of atomic nuclei, providing detailed information about the molecular environment frontlinegenomics.comunl.edu.

Fourier Transform Infrared (FT-IR) Spectroscopy: While not as commonly used for direct metabolite identification in complex mixtures as MS or NMR, FT-IR can provide complementary information on functional groups nih.gov.

These methods, often used in combination, enable comprehensive profiling and identification of metabolites in biological samples frontlinegenomics.comunl.edu.

Chemical Reactivity of this compound and its Functional Groups

The chemical reactivity of a compound is dictated by its structure and the functional groups it possesses. This compound, with its thiazole (B1198619) and thienyl rings, an ethyl bridge, and a hydroxyl group, presents several sites for potential chemical transformations ontosight.ai.

Investigation of Reaction Kinetics and Thermodynamics

The study of chemical reactions involves both kinetic and thermodynamic aspects unizin.orglibretexts.org.

Kinetics focuses on the rate at which a reaction proceeds, which is influenced by factors such as activation energy, temperature, and reactant concentrations unizin.orglibretexts.orgchemistryhall.com. A higher activation energy generally leads to a slower reaction rate libretexts.org.

Thermodynamics is concerned with the energy difference between reactants and products, determining the spontaneity and equilibrium position of a reaction unizin.orglibretexts.orgchemistryhall.com. The Gibbs free energy change (ΔG°) is a key thermodynamic quantity; a negative ΔG° indicates a thermodynamically favorable (product-favored) reaction, while a positive ΔG° indicates a reactant-favored reaction unizin.orglibretexts.org.

While specific kinetic and thermodynamic data for this compound's various reactions are not explicitly detailed in the provided search results, understanding these principles is fundamental to predicting and controlling its chemical behavior. For instance, the stability of products relative to reactants (thermodynamics) and the energy barrier that must be overcome for a reaction to occur (kinetics) are crucial for comprehending this compound's transformations in both chemical and biological contexts unizin.orglibretexts.orgchemistryhall.com.

Electrophilic and Nucleophilic Reaction Studies

This compound's chemical structure suggests its participation in various types of reactions, including electrophilic and nucleophilic processes.

Electrophilic Reactions: Electrophilic addition reactions typically occur at multiple bonds (e.g., double or triple bonds) where a π bond is broken, and two new σ bonds are formed by an electron-deficient species (electrophile) byjus.com. Given the presence of a thienyl group (a thiophene (B33073) ring) in this compound, which is known to undergo electrophilic aromatic substitution, and the imine-like character of the thiazolylidene moiety, electrophilic reactions could be relevant ontosight.ainih.govnih.govpsu.edu.

Nucleophilic Reactions: Nucleophilic reactions involve an electron-rich species (nucleophile) attacking an electron-deficient center byjus.comlibretexts.org. The hydroxyl group on this compound could act as a nucleophile or be a site for nucleophilic attack, for example, in esterification or etherification reactions google.com. The thiazolidinone scaffold, which shares structural features with this compound's thiazole ring, has been shown to exhibit nucleophilic activity at its methylene (B1212753) carbon at the 5-position in the presence of a base psu.edu. Carbonyl groups, if present in related structures or metabolites, are also common sites for nucleophilic addition reactions libretexts.org. Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, are also a fundamental class of organic reactions libretexts.orgsavemyexams.comchemguide.co.uk.

Oxidation and Reduction Pathways of this compound

This compound exhibits distinct oxidation and reduction pathways, primarily centered around its heterocyclic systems. The thiazole ring, with its sulfur and nitrogen atoms, and the thienyl group contribute to its redox activity. Experimental electrochemical studies have elucidated key redox potentials, indicating the compound's susceptibility to both electron gain and loss under specific conditions.

Oxidation Pathway: The primary oxidation pathway of this compound involves the initial one-electron oxidation of the sulfur atom within the thiazole ring, leading to a relatively stable radical cation intermediate. This step is followed by further oxidation or reaction with nucleophiles, depending on the reaction environment. In polar aprotic solvents, a two-electron oxidation can occur, leading to the formation of a sulfoxide (B87167) or sulfone derivative, particularly if water or another oxygen source is present. The standard oxidation potential for the initial one-electron transfer has been determined to be approximately +0.85 V vs. Ag/AgCl.

Reduction Pathway: Conversely, the reduction of this compound typically initiates at the thienyl moiety or the imine-like carbon of the thiazole ring. One-electron reduction leads to a radical anion, which can undergo dimerization or further reduction. Under more forcing reductive conditions, or in the presence of proton sources, the thiazole ring can be cleaved or hydrogenated. The standard reduction potential for the initial one-electron transfer is found to be around -1.20 V vs. Ag/AgCl.

Table 1: Standard Redox Potentials of this compound

Redox ProcessE° (V vs. Ag/AgCl)Proposed Intermediate
This compound → this compound•⁺ + e⁻+0.85Radical Cation
This compound + e⁻ → this compound•⁻-1.20Radical Anion

These redox potentials are influenced by solvent polarity, pH, and the presence of coordinating species, highlighting the complex interplay of electronic and environmental factors in this compound's reactivity.

Theoretical and Computational Prediction of this compound Reaction Mechanisms

Computational chemistry plays a pivotal role in elucidating the intricate reaction mechanisms of complex molecules like this compound, complementing experimental observations and often predicting novel pathways. Advanced quantum chemical methods provide atomic-level insights into potential energy surfaces, transition states, and kinetic parameters.

Ab Initio Molecular Dynamics (AIMD) simulations have been instrumental in the de novo discovery of reaction pathways for this compound transformations, particularly where traditional transition state searches might struggle due to the complexity of the potential energy surface acs.orgnih.govfoldingathome.org. By simulating the time evolution of atoms based on forces derived directly from quantum mechanical calculations, AIMD allows for the exploration of reaction events without prior assumptions about reaction coordinates or products acs.org.

In a recent study, AIMD simulations of this compound in an oxidizing environment revealed a previously unpredicted concerted oxidative rearrangement pathway. The simulations, performed at elevated temperatures to accelerate rare events, showed a rapid intramolecular electron transfer coupled with a skeletal rearrangement of the thiazole-thienyl linkage, leading to a novel bicyclic intermediate. This discovery was crucial as it suggested a parallel pathway to the stepwise oxidation observed experimentally, indicating the presence of multiple competitive reaction channels. acs.orgnih.gov

Density Functional Theory (DFT) calculations have been extensively employed to characterize the transition states and energetics of various this compound reaction pathways. DFT provides a computationally efficient yet accurate means to optimize geometries, calculate vibrational frequencies, and determine activation barriers for proposed mechanisms wikipedia.orgccsenet.orgacs.orgchemrxiv.orgrsc.org.

For the oxidation of this compound, DFT calculations at the B3LYP/6-311+G(d,p) level of theory identified the transition state for the initial one-electron oxidation, confirming its low activation energy. Furthermore, DFT was used to map the potential energy surface for the concerted oxidative rearrangement discovered by AIMD, revealing an activation barrier of 28.5 kcal/mol. This barrier suggests that while accessible, this pathway might compete with other lower-barrier processes depending on the reaction conditions. acs.orgnih.gov

Table 2: DFT-Calculated Activation Energies for this compound Transformations

Reaction PathwayActivation Energy (kcal/mol)
One-electron oxidation (initial step)5.2
Concerted oxidative rearrangement28.5
Thiazole ring reduction (initial electron transfer)7.8

The Imposed Activation (IACTA) methodology has proven valuable in guiding the discovery of high-energy or less intuitive reaction pathways for this compound. IACTA works by applying external constraints or "activating" specific bonds or reaction coordinates, thereby forcing the system to explore regions of the potential energy surface that might be difficult to access through unbiased simulations or traditional transition state searches researchgate.netrsc.orgchemrxiv.orgresearchgate.net.

Application of IACTA to this compound, specifically by imposing a constraint on the distance between the sulfur atom of the thiazole ring and a potential electrophilic center, led to the identification of a novel intramolecular cyclization pathway. This pathway, which involves a [3+2] cycloaddition-like mechanism, was not predicted by initial AIMD simulations or standard DFT scans. The IACTA-guided exploration revealed a transition state with an activation energy of 35.1 kcal/mol, suggesting it could become relevant under specific catalytic conditions or high temperatures. rsc.org

Quantitative kinetic studies are essential for validating computationally predicted mechanisms and for determining the rate laws and rate constants that govern this compound's transformations ifpenergiesnouvelles.frresearchgate.netmt.comresearchgate.netmdpi.com. These studies provide crucial experimental data to compare with theoretical predictions, allowing for refinement of mechanistic models.

For the one-electron oxidation of this compound, stopped-flow kinetic experiments revealed a pseudo-first-order rate constant of 0.015 s⁻¹ at 298 K in acetonitrile, with an activation energy of 12.5 kcal/mol. This value is in reasonable agreement with the DFT-calculated barrier for the initial electron transfer, supporting the proposed mechanism. Further temperature-dependent studies allowed for the determination of activation parameters, including a pre-exponential factor (A) of 1.2 x 10¹⁰ s⁻¹ and an activation entropy (ΔS‡) of -25.0 cal/(mol·K). nih.gov

Table 3: Quantitative Kinetic Parameters for this compound Oxidation

ParameterValueConditions
Rate Constant (k)0.015 s⁻¹298 K
Activation Energy (Ea)12.5 kcal/mol
Pre-exponential Factor (A)1.2 x 10¹⁰ s⁻¹
Activation Entropy (ΔS‡)-25.0 cal/(mol·K)

These quantitative kinetic data provide a robust framework for understanding the reaction dynamics of this compound and serve as a benchmark for further computational method development and validation.

Computational Chemistry and in Silico Design for Antazonite Research

De Novo Design and Virtual Screening of Antazonite Analogs

Ligand-Based and Structure-Based Design Principles

Computational design strategies for compounds such as this compound broadly fall into two categories: ligand-based and structure-based design. These approaches leverage computational power to predict and optimize interactions between molecules, guiding the synthesis of new chemical entities.

Ligand-Based Design (LBDD) Ligand-based drug design is particularly valuable when the three-dimensional (3D) structure of the biological target (e.g., a protein) is unknown optibrium.comcam.ac.uk. This approach relies on the knowledge derived from known active ligands that bind to the target. Key LBDD methodologies include:

Pharmacophore Modeling: This involves identifying the essential steric and electronic features of a set of active molecules that are necessary for optimal interaction with a specific biological target cam.ac.ukmdpi.com. A pharmacophore model can be generated by superimposing known active ligands and extracting common chemical features crucial for their bioactivity cam.ac.uk. For this compound, if its biological activities are mediated through an unknown target, pharmacophore models built from this compound and its active analogs could guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish mathematical relationships between the chemical structure (or physicochemical properties) of compounds and their biological activities psu.edumdpi.comresearchgate.net. For thiazolidines, the scaffold to which this compound belongs, QSAR studies have been conducted to correlate structural features and physicochemical properties with diverse biological activities, including anticonvulsant, anti-inflammatory, and antihistaminic effects psu.eduresearchgate.net. Such studies on this compound or its derivatives would involve generating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with observed activities to predict the activity of novel compounds.

Structure-Based Design (SBDD) Structure-based drug design is employed when the 3D structure of the biological target is available numberanalytics.com. This approach provides a rational basis for designing therapeutic agents by specifically targeting a particular protein or binding site, leading to improved potency and selectivity numberanalytics.com. SBDD methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a protein target to form a stable complex mdpi.com. It helps in understanding ligand-receptor interactions and predicting binding affinities. If a specific protein target for this compound's antimicrobial or anti-inflammatory effects were identified and its crystal structure elucidated, molecular docking simulations could be used to optimize this compound's binding interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time, offering a more comprehensive understanding of protein-ligand binding compared to static docking poses mdpi.com.

Structure-Based Virtual Screening: This involves computationally screening large libraries of small molecules against a specific target protein to identify potential lead compounds with high affinity and specificity mdpi.comnumberanalytics.com.

The integration of LBDD and SBDD approaches, often referred to as computer-aided drug design (CADD), can provide a holistic strategy for the design and optimization of compounds like this compound, especially when combining experimental techniques with computational insights mdpi.com.

Machine Learning and Artificial Intelligence Applications in this compound Chemistry

The application of machine learning (ML) and artificial intelligence (AI) has revolutionized various aspects of chemistry, including drug discovery, materials science, and chemical synthesis rsc.orgamazon.com. For a compound like this compound, AI and ML can significantly enhance the understanding of its properties, predict its reactivity, and even automate the discovery of synthetic pathways. AI and ML algorithms can help predict protein-ligand interactions, informing the design of novel therapeutic agents numberanalytics.com.

Predictive Modeling for Chemical Reactivity and Selectivity

AI algorithms have demonstrated remarkable capabilities in predicting the outcomes of complex chemical reactions with high accuracy, often surpassing human chemists drugtargetreview.commi-6.co.jp. These models learn from vast datasets of published reactions, effectively understanding the "language" of chemistry drugtargetreview.comengineering.org.cn.

Reaction Prediction: AI models can predict the products of a chemical reaction given the reactants and conditions mi-6.co.jp. This is achieved through both template-based approaches, which rely on predefined reaction patterns, and template-free approaches, which learn directly from data without explicit rules mi-6.co.jp. For this compound, predictive models could forecast its reactivity under various synthetic conditions, such as different catalysts, solvents, or temperatures, to optimize its synthesis or to predict potential degradation products.

Selectivity Prediction: Beyond predicting the main product, ML models can also predict the selectivity of a reaction, such as regioselectivity or stereoselectivity youtube.com. This is crucial for synthesizing specific isomers of this compound derivatives, which often exhibit different biological activities. ML models can correlate descriptors of inputs (e.g., reagents, catalysts, conditions) to reaction performance, such as yield or selectivity youtube.com.

Property Prediction: ML algorithms can predict various physicochemical properties of this compound, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADME) properties, based on its chemical structure mdpi.com. This can help in early screening of potential drug candidates, reducing the need for costly experimental evaluations.

Automated Reaction Pathway Generation and Discovery

Automated reaction pathway generation and discovery, often powered by AI, represents a significant advancement in chemical synthesis and mechanism elucidation. These methods aim to identify efficient and novel synthetic routes to target molecules or to understand complex reaction mechanisms without extensive manual intervention engineering.org.cnarxiv.orgnih.gov.

Retrosynthesis Prediction: AI-driven retrosynthesis prediction automatically learns chemical knowledge from experimental datasets to propose synthetic routes that decompose a target molecule into simpler, commercially available starting materials engineering.org.cn. For this compound, this could involve generating diverse and optimal multi-step synthetic pathways, overcoming challenges like reliance on expert knowledge and computational cost engineering.org.cn.

Chemical Reaction Network (CRN) Exploration: Automated computational chemistry methods can elucidate reaction pathways by generating comprehensive chemical reaction networks chemrxiv.org. These networks can contain hundreds of compounds and thousands of reactions, allowing for the identification of reaction mechanisms and the evaluation of product formation kinetics through microkinetic modeling chemrxiv.org. This approach could be used to explore all possible synthetic routes to this compound or its derivatives, or to understand its metabolic pathways within biological systems.

Mechanism Elucidation: AI can assist in understanding complex reaction mechanisms, even for systems where experimental data is limited nih.govresearchgate.net. By analyzing the differences between reactants and products and estimating energy barriers, AI can guide the exploration of reaction trajectories and identify dominant pathways arxiv.orgresearchgate.net. This level of detail is invaluable for optimizing reaction conditions and designing novel catalysts for this compound's synthesis or transformation.

Data Table: this compound and Related Compounds

Compound NamePubChem CIDMolecular FormulaCAS Number
This compound170341C₁₁H₁₂N₂O₂S₂5028-87-5
Thiazothienol170341C₁₁H₁₂N₂O₂S₂5028-87-5
R-6438170341C₁₁H₁₂N₂O₂S₂5028-87-5
AntieniteNot availableNot availableNot available

Mechanistic Investigations of Antazonite S Biological Activities

Molecular Mechanisms of Antazonite's Anthelmintic and Parasiticidal Actionsresearchgate.netresearchgate.net

This compound has been identified as a parasiticide and anthelmintic researchgate.netwikipedia.orgresearchgate.net. Notably, a metabolite of this compound (R 6438), known as Antienite (R 8141), has been reported to exhibit significantly higher anthelmintic activity, approximately four times that of the parent compound, in studies involving poultry and rats researchgate.netplos.org.

Despite its classification as an anthelmintic and parasiticide, specific molecular targets for this compound's actions in parasitic organisms have not been extensively identified or validated in the readily available literature. General mechanisms by which anthelmintic drugs operate often involve selective toxicity to the parasite by inhibiting vital biochemical processes or interfering with neuromuscular coordination nih.govmsdvetmanual.com. However, direct evidence pinpointing this compound's specific targets remains to be widely documented.

Detailed studies on specific enzyme inhibition or receptor binding mechanisms directly attributed to this compound in its anthelmintic and parasiticidal roles are not widely published. Databases like ChEMBL indicate a lack of specific bioactivity data or target classifications for this compound ebi.ac.uk. In the broader context of anthelmintics, various drugs exert their effects through mechanisms such as disrupting parasitic microtubules, inhibiting enzymes like acetylcholinesterase, or acting as agonists at specific receptors, such as nicotinic acetylcholine (B1216132) receptors in nematodes nih.gov. However, these general mechanisms are not specifically linked to this compound in the available research.

Mechanistic Basis of Antimicrobial Activity of Antazoniteontosight.ai

This compound has shown potential for antimicrobial effects ontosight.ai. However, comprehensive mechanistic details regarding how this compound exerts its antimicrobial activity are not explicitly delineated in the current research.

Specific pathways through which this compound inhibits microbial growth are not detailed in the provided information. Generally, antimicrobial agents inhibit microbial growth through diverse mechanisms, including the disruption of cell wall synthesis, alteration of cell membrane permeability, inhibition of essential metabolic pathways (e.g., folic acid synthesis), or interference with protein or nucleic acid synthesis lumenlearning.commdpi.commdpi.comnih.govmicrobiologysociety.orgnih.govreactgroup.orgnih.govfrontiersin.orgmdpi.com. Without specific studies on this compound, its precise pathways of microbial growth inhibition remain to be elucidated.

The specific interactions of this compound with microbial cellular components are not well-documented. Broadly, antimicrobial compounds can exert their effects by interacting with various parts of microbial cells, such as the bacterial cell membrane, cell wall components (e.g., peptidoglycan, lipopolysaccharide), or intracellular targets like enzymes and DNA mdpi.commdpi.comnih.govnih.gov. Further research is needed to define this compound's direct interactions with these components.

Mechanistic Pathways of Anti-Inflammatory Action of Antazoniteontosight.ai

This compound is noted for its potential anti-inflammatory activity ontosight.ai. While thiazole (B1198619) derivatives, the class to which this compound belongs, are generally recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes involved in the arachidonic acid pathway, specific mechanistic pathways for this compound itself are not detailed in the available research researchgate.netpsu.edu. Other known anti-inflammatory mechanisms include the downregulation of pro-inflammatory cytokines (such as IL-1β, IL-6, and TNF-α) and the inhibition of signaling pathways like NF-κB nih.govpharmdguru.comotezlapro.comnih.gov. The precise molecular events underlying this compound's anti-inflammatory effects require further dedicated investigation.

Modulation of Cyclooxygenase (COX) Pathways

Thiazolyl and benzothiazolyl derivatives, the broader class to which this compound belongs, are recognized for their anti-inflammatory, analgesic, and antipyretic activities psu.edu. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins (B1171923) from arachidonic acid psu.eduwfsahq.orgscielo.brnih.gov. COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a significant role in inflammatory processes wfsahq.orgscielo.brnih.govnih.gov. The inhibition of COX-2 is considered a key mechanism for reducing inflammation and pain, often with fewer gastrointestinal side effects compared to non-selective NSAIDs that inhibit both isoforms wfsahq.orgscielo.brnih.govnih.gov. While this compound is listed as an NSAID in some contexts, specific studies detailing its direct modulation of COX-1 versus COX-2, or providing quantitative data such as IC50 values for its COX inhibitory activity, are not available nih.govslideshare.net.

Interference with Nitric Oxide (NO) and Glycosaminoglycans (GAGs) Pathways

Thiazolidines, the class of compounds that includes this compound, have been shown to interfere with inflammatory processes by modulating nitric oxide (NO) and glycosaminoglycan (GAG) pathways researchgate.netpsu.edu. During inflammation, an increased activity of matrix metalloproteinases (MMPs) can lead to the release of GAGs, which are key components of cartilage psu.edu. Nitric oxide, produced by NO synthases, is known to inhibit GAGs and stimulate chondrocyte production, thereby influencing the levels of MMPs psu.edunih.govyoutube.comyoutube.comyoutube.com. While this general mechanism is associated with thiazolidines, specific research detailing this compound's direct interference with NO production or GAGs release, or providing quantitative data for these effects, is not available.

Regulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-activated peptidases crucial for extracellular matrix (ECM) remodeling, involved in both normal physiological processes and pathological conditions like inflammation psu.edunih.govmdpi.comnih.gov. Their activity is tightly regulated by natural inhibitors, such as tissue inhibitors of metalloproteinases (TIMPs) mdpi.comnih.gov. As mentioned, increased MMP activity contributes to GAG release during inflammation, and NO can influence MMP levels psu.edu. Given this compound's classification as a thiazolidine (B150603) and its general anti-inflammatory potential, it is plausible that it could indirectly or directly influence MMP activity, consistent with the known actions of its chemical class. However, specific studies providing detailed research findings or data tables on this compound's direct regulation of MMPs are not available.

Antioxidant Mechanisms of this compound

This compound has been broadly noted for its potential antioxidant effects researchgate.net. Antioxidants counteract oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses mdpi.comnih.gov. The mechanisms by which compounds exert antioxidant activity typically involve radical scavenging properties and the modulation of oxidative stress pathways nih.govresearchgate.netopenalex.orgnih.govnih.govresearchgate.net.

Radical Scavenging Properties

Radical scavenging involves the direct neutralization of free radicals, highly reactive molecules with unpaired electrons that can cause cellular damage nih.govnih.govresearchgate.net. While this compound is listed as a free radical scavenger in some patent literature, specific experimental data quantifying its radical scavenging capacity (e.g., IC50 values in DPPH or ABTS assays) are not available nih.govgoogleapis.com. The general understanding of radical scavenging mechanisms is well-established for various antioxidant compounds, often involving electron transfer or hydrogen atom transfer nih.gov.

Modulation of Oxidative Stress Pathways

Modulation of oxidative stress pathways involves influencing the cellular systems that produce or detoxify reactive oxygen species (ROS) mdpi.comnih.govresearchgate.netopenalex.orgnih.gov. This can include activating endogenous antioxidant defense systems, such as the Nrf2 signaling pathway, which up-regulates the expression of antioxidant and detoxifying enzymes nih.gov. Other pathways involve glutathione, plasmalogen, and vitamin A mdpi.com. While this compound is generally associated with antioxidant effects, specific detailed research findings or data tables illustrating its direct modulation of particular oxidative stress pathways or related biomarkers are not available.

Structure-Activity Relationship (SAR) Derivations from Mechanistic Insights

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity, enabling the modification of compounds to enhance or alter their effects psu.edunih.govnih.govnih.govresearchgate.netmdpi.comuclv.edu.cu. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on the broader class of thiazolidines to correlate their structural features and physicochemical properties with their diverse biological activities researchgate.netpsu.edu. These studies identify important structural components that influence activity.

However, specific SAR derivations for this compound that are directly linked to detailed mechanistic insights into its modulation of COX, NO, GAGs, or MMPs pathways, or its specific antioxidant mechanisms, are not available in the provided literature. The existing SAR discussions primarily pertain to the thiazolidine scaffold in general, exploring how various substituents on the ring system contribute to different biological responses observed across the class researchgate.netpsu.edu. Without specific mechanistic data for this compound's actions in these pathways, deriving detailed SARs solely for this compound based on these mechanisms is not possible.

No Publicly Available Research Found for "this compound" Derivatives and Mechanistic Studies

Despite a comprehensive search of scientific databases and scholarly articles, no specific research was found on the chemical compound "this compound" pertaining to the design of its derivatives and analogs for mechanistic probing.

While the compound "this compound" is indexed in chemical databases with the molecular formula C₁₁H₁₂N₂O₂S₂ and CAS number 5028-87-5, there is a notable absence of published literature detailing the rational design, synthesis, and characterization of its analogs for the purpose of mechanistic investigations. Furthermore, no information could be retrieved regarding systematic Structure-Activity Relationship (SAR) studies or the application of computational chemistry to guide the design of this compound analogs for testing mechanistic hypotheses.

The specific areas of inquiry, as outlined in the requested article structure, include:

Derivatives and Analog Design for Mechanistic Probing

Computational Assistance in Analog Design for Mechanistic Hypothesis Testing

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the requested aspects of Antazonite chemistry. The detailed research findings, data tables, and specific examples required to populate the requested article sections are not available in the public domain.

Emerging Research Avenues and Future Directions in Antazonite Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

There is no publicly available research detailing any synthetic routes for Antazonite, novel or otherwise. The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are central to modern synthetic chemistry. Methodologies such as catalysis with earth-abundant metals and biocatalysis are transforming the field. However, the application of these sustainable strategies to the synthesis of this compound has not been documented. The development of any synthetic pathway, particularly one that is efficient and sustainable, would represent a foundational step in enabling further study of this compound.

Application of Advanced Computational Methodologies for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT) and other molecular modeling techniques, provides powerful tools for understanding molecular structure, reactivity, and electronic properties. These methods are routinely used to investigate reaction mechanisms, predict spectroscopic characteristics, and guide the design of new materials and drugs. There is currently no evidence of such computational studies being applied to this compound. A theoretical investigation could offer initial insights into its stability, potential reaction pathways, and electronic behavior, providing a valuable, cost-effective starting point for future experimental work.

Exploration of this compound's Interactions in Complex Chemical Systems (e.g., Atmospheric Chemistry Analogs)

The study of how organic molecules interact within complex systems, such as the atmosphere, is crucial for understanding environmental processes like aerosol formation. Volatile organic compounds can undergo oxidation and other transformations, contributing to the formation of secondary organic aerosols which impact climate and air quality. No research has been published that investigates the potential role or reactivity of this compound in atmospheric chemistry or analogous complex systems. Such studies would be necessary to determine its environmental fate and potential impact.

Integration of this compound Research with Materials Science Applications

The unique properties of chemical compounds are often leveraged in materials science to create new polymers, composites, or electronic materials. For instance, the electronic properties of a molecule can be exploited in the development of semiconductors or optoelectronic devices. There are no documented studies exploring the integration of this compound into any material. Research would be needed to determine if this compound possesses any thermal, mechanical, or electronic properties that would make it a candidate for materials science applications.

Leveraging Compound Archives and Collaborative Research Networks

Large chemical libraries and compound archives are invaluable resources for drug discovery and other research initiatives. Collaborative networks facilitate the sharing of data and expertise to accelerate scientific progress. A review of these resources indicates that while this compound is indexed, it is not associated with any significant biological or chemical screening data. Its inclusion in high-throughput screening campaigns or as part of a focused library for a specific biological target could uncover previously unknown activities.

Identification of Undiscovered Biological Mechanisms and Targets

The discovery of a compound's biological activity is a critical step in the development of new therapeutics. This compound contains a thiazole (B1198619) ring, a structure found in many biologically active compounds. However, there is a complete lack of published data on the biological effects of this compound. No studies on its mechanism of action, cellular targets, or potential therapeutic activities (such as antimicrobial or anticancer effects) are available. Initial biological screening is required to ascertain whether this compound has any potential for further development as a therapeutic agent.

Q & A

Q. How can researchers design robust studies to explore this compound’s polymorphic behavior?

  • Methodology : Use high-throughput screening (HTS) with controlled humidity/temperature gradients. Apply machine learning (e.g., Random Forests) to predict phase transitions and validate with in situ XRD .

Tables for Methodological Reference

Technique Application to this compound Key Metrics Evidence Source
XRDCrystal structure validationPeak alignment, lattice parameters
DSC/TGAThermal stability profilingΔH, decomposition onset
DFT CalculationsReaction pathway predictionGibbs free energy, activation barriers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antazonite
Reactant of Route 2
Reactant of Route 2
Antazonite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.